molecular formula C13H19N3O7S2 B12695704 2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate CAS No. 29389-51-3

2-((Ethoxycarbonyl)methylamino)-4-(ethylthio)-5-methoxybenzenediazonium hydrogen sulphate

Cat. No.: B12695704
CAS No.: 29389-51-3
M. Wt: 393.4 g/mol
InChI Key: DLIAXBMFKXMGPL-UHFFFAOYSA-M
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Description

EINECS 249-600-6, also known as di-‘isononyl’ phthalate (DINP), is a phthalate ester used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. DINP is commonly used in the production of flexible polyvinyl chloride (PVC) products, such as cables, flooring, and automotive interiors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-‘isononyl’ phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures. The process involves heating the reactants to around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of di-‘isononyl’ phthalate involves continuous processes where phthalic anhydride and isononyl alcohol are fed into a reactor along with the catalyst. The mixture is heated, and the water by-product is continuously removed. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Di-‘isononyl’ phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs when the ester reacts with water, breaking down into phthalic acid and isononyl alcohol. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and releasing isononyl alcohol .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-‘isononyl’ phthalate is widely studied for its applications in various fields:

Mechanism of Action

Di-‘isononyl’ phthalate exerts its effects primarily through its role as a plasticizer. By integrating into the polymer matrix of PVC, it increases the flexibility and durability of the material. On a molecular level, it interacts with the polymer chains, reducing intermolecular forces and allowing the chains to move more freely .

Comparison with Similar Compounds

Similar Compounds

  • Di-2-ethylhexyl phthalate (DEHP)
  • Di-n-butyl phthalate (DBP)
  • Diisodecyl phthalate (DIDP)

Comparison

Di-‘isononyl’ phthalate is unique in its balance of properties, offering a good combination of flexibility, durability, and low volatility compared to other phthalates. It is less volatile than di-2-ethylhexyl phthalate, making it more suitable for applications requiring long-term stability. Compared to di-n-butyl phthalate, it provides better flexibility and durability .

Properties

CAS No.

29389-51-3

Molecular Formula

C13H19N3O7S2

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(2-ethoxy-2-oxoethyl)amino]-4-ethylsulfanyl-5-methoxybenzenediazonium;hydron;sulfate

InChI

InChI=1S/C13H18N3O3S.H2O4S/c1-4-19-13(17)8-15-9-7-12(20-5-2)11(18-3)6-10(9)16-14;1-5(2,3)4/h6-7,15H,4-5,8H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

DLIAXBMFKXMGPL-UHFFFAOYSA-M

Canonical SMILES

[H+].CCOC(=O)CNC1=CC(=C(C=C1[N+]#N)OC)SCC.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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